1-Iodopentadec-1-ene
Description
1-Iodopentadec-1-ene (C₁₅H₂₉I) is a long-chain iodinated alkene characterized by a terminal iodine atom and a double bond at the first carbon position. Its molecular structure consists of a 15-carbon chain with iodine bonded to the first carbon and a double bond between carbons 1 and 2. This compound is part of the broader class of vinyl iodides, which are valuable intermediates in organic synthesis due to iodine’s role as a good leaving group and the reactivity of the double bond in cross-coupling reactions (e.g., Heck or Suzuki reactions).
Properties
Molecular Formula |
C15H29I |
|---|---|
Molecular Weight |
336.29 g/mol |
IUPAC Name |
1-iodopentadec-1-ene |
InChI |
InChI=1S/C15H29I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h14-15H,2-13H2,1H3 |
InChI Key |
XVMZXLFZKSGXNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodopentadec-1-ene can be synthesized through the iodination of 1-pentadecene. The process typically involves the addition of iodine (I2) to 1-pentadecene in the presence of a catalyst or under specific reaction conditions. The reaction can be represented as follows:
[ \text{C15H30} + \text{I2} \rightarrow \text{C15H29I} + \text{HI} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Iodopentadec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HBr).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Addition Reactions: Conducted in non-polar solvents like hexane or dichloromethane, with reagents like bromine (Br2) or hydrogen bromide (HBr).
Major Products Formed:
Substitution Reactions: Products include 1-pentadecene derivatives like 1-pentadecanol or 1-pentadecanenitrile.
Addition Reactions: Products include 1,2-dibromopentadecane or 1-bromopentadecane.
Scientific Research Applications
1-Iodopentadec-1-ene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of lipid metabolism and as a precursor for radiolabeled compounds in tracer studies.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-iodopentadec-1-ene involves its reactivity due to the presence of the iodine atom and the double bond. The iodine atom makes the compound susceptible to nucleophilic substitution, while the double bond allows for addition reactions. These properties enable this compound to interact with various molecular targets and pathways, facilitating its use in synthetic and industrial applications.
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs include iodinated terminal alkenes with varying chain lengths (Table 1).
Table 1: Comparison of Selected Iodinated Alkenes
Trends:
- Molecular Weight and Boiling Points: Longer carbon chains (e.g., C₁₅ vs. C₁₁) exhibit higher molecular weights and boiling points due to increased van der Waals interactions. For example, 11-Iodoundec-1-ene has a molecular weight of 280.19 g/mol, while this compound is expected to have a significantly higher boiling point (~300–350°C) compared to 11-Iodoundec-1-ene (~200–250°C).
Chemical Reactivity
- Iodine as a Leaving Group: The terminal iodine in these compounds facilitates nucleophilic substitution (SN₂) or elimination (E2) reactions. For example, 11-Iodoundec-1-ene can undergo dehydrohalogenation to form 1-undecene under basic conditions . Similar reactivity is expected for this compound.
- Double Bond Reactivity: The terminal double bond enables participation in metal-catalyzed cross-coupling reactions. Shorter-chain analogs like 11-Iodoundec-1-ene are often used in synthesizing alkenes or functionalized polymers, while longer-chain derivatives like this compound may be employed in lipid or surfactant chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
